molecular formula C17H19N3O3S B3608862 METHYL 3-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B3608862
M. Wt: 345.4 g/mol
InChI Key: YRADDMAOIQQRRN-UHFFFAOYSA-N
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Description

METHYL 3-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound that features a thiophene ring substituted with a methyl ester, a phenylpiperazine moiety, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced via esterification reactions, typically using methanol and an acid catalyst.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group can be attached through nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon center on the thiophene ring.

    Formation of the Carbonyl Group: The carbonyl group can be introduced through oxidation reactions, using reagents such as chromium trioxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the phenylpiperazine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring and phenylpiperazine moiety

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiophene and piperazine derivatives

Scientific Research Applications

METHYL 3-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of METHYL 3-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which could explain its potential effects on neurological function. The thiophene ring may also play a role in modulating the compound’s electronic properties, influencing its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-AMINO-2-THIOPHENECARBOXYLATE:

    METHYL 3-{[(4-METHYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE: This compound has a methyl group instead of a phenyl group on the piperazine moiety, which could alter its pharmacological properties.

Uniqueness

METHYL 3-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the combination of its structural features, which confer specific electronic and steric properties. These properties make it a valuable compound for various applications in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

methyl 3-[(4-phenylpiperazine-1-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-16(21)15-14(7-12-24-15)18-17(22)20-10-8-19(9-11-20)13-5-3-2-4-6-13/h2-7,12H,8-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRADDMAOIQQRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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